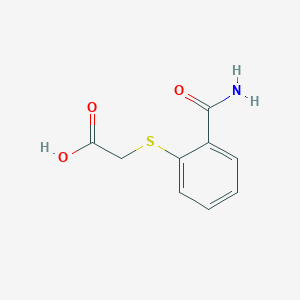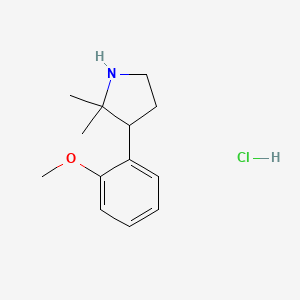![molecular formula C15H16N3O2+ B11715426 1-[2-(benzylamino)-2-oxoethyl]-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715426.png)
1-[2-(benzylamino)-2-oxoethyl]-4-[(E)-(hydroxyimino)methyl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is a complex organic compound with a pyridinium core This compound is notable for its unique structure, which includes a benzylcarbamoyl group and a hydroxyimino group attached to the pyridinium ring
Preparation Methods
The synthesis of 1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM typically involves multiple steps. The synthetic route often starts with the preparation of the pyridinium core, followed by the introduction of the benzylcarbamoyl and hydroxyimino groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The benzylcarbamoyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in certain reactions.
Medicine: It is being investigated for its antiviral properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The molecular pathways involved may include signal transduction pathways and metabolic processes .
Comparison with Similar Compounds
1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM can be compared with other pyridinium compounds such as:
1-Benzyl-3-MethylImidazolium: Similar in structure but with an imidazolium core.
4-Benzylcarbamoyl-1-methylpyridin-1-ium iodide: Shares the benzylcarbamoyl group but differs in other substituents.
Obidoxime: A pyridinium compound with different functional groups and applications. The uniqueness of 1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16N3O2+ |
|---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
N-benzyl-2-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]acetamide |
InChI |
InChI=1S/C15H15N3O2/c19-15(16-10-13-4-2-1-3-5-13)12-18-8-6-14(7-9-18)11-17-20/h1-9,11H,10,12H2,(H,16,19)/p+1 |
InChI Key |
RGHUBLRXRSRTHN-UHFFFAOYSA-O |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)C[N+]2=CC=C(C=C2)/C=N/O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C[N+]2=CC=C(C=C2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)
![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11715371.png)
![N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide](/img/structure/B11715372.png)
![N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)
![N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B11715382.png)





![benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate](/img/structure/B11715421.png)
